molecular formula C18H14F2N2O3 B6549321 2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1040638-07-0

2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B6549321
CAS No.: 1040638-07-0
M. Wt: 344.3 g/mol
InChI Key: XENMCZFSYMUIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide, or 2-(2-FPA) is a fluorinated phenoxyacetamide compound that has been the subject of much scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In

Scientific Research Applications

2-(2-FPA) has been studied for its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use as a fungicide and insecticide, as well as a potential therapeutic agent for the treatment of Alzheimer's disease.

Mechanism of Action

2-(2-FPA) has been studied for its mechanism of action. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(2-FPA) increases the levels of acetylcholine in the brain, which can have beneficial effects on memory and learning.
Biochemical and Physiological Effects
2-(2-FPA) has been studied for its biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can have beneficial effects on memory and learning. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(2-FPA) has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a useful compound for research. However, it is also a highly reactive compound, which can make it difficult to handle and store. Additionally, it is toxic and can cause adverse effects if inhaled or ingested.

Future Directions

2-(2-FPA) has potential for further research in a variety of areas. One potential area of research is its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further research could be done to explore its potential as an insecticide and fungicide, as well as its potential anti-inflammatory and antioxidant effects. Furthermore, research could be done to explore its potential to inhibit the growth of certain types of cancer cells. Finally, research could be conducted to explore the potential for using 2-(2-FPA) as a building block in the synthesis of various biologically active compounds.

Synthesis Methods

2-(2-FPA) is synthesized using a three-step method. The first step involves the reaction of 2-fluorophenol with sodium hydroxide to form a sodium salt. The second step involves the reaction of the sodium salt with 4-methylthiobenzaldehyde to form a thioketone. The third step involves the reaction of the thioketone with acetic anhydride to form the desired 2-(2-FPA) compound.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c19-14-6-2-1-5-13(14)17-9-12(22-25-17)10-21-18(23)11-24-16-8-4-3-7-15(16)20/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENMCZFSYMUIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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